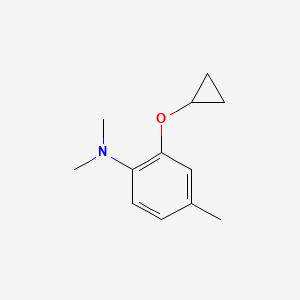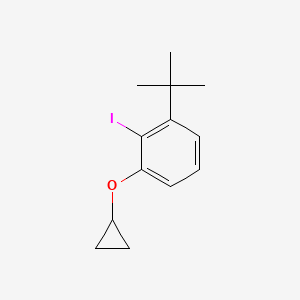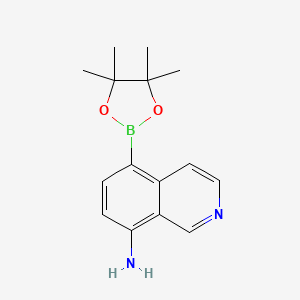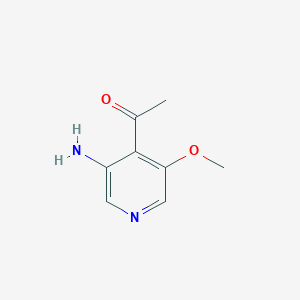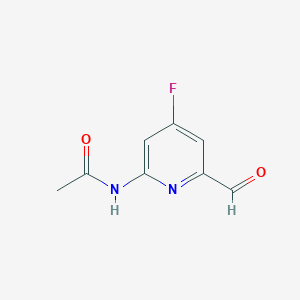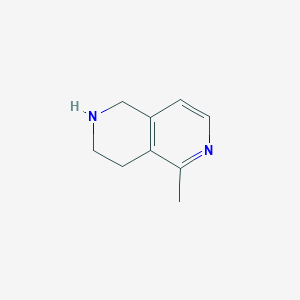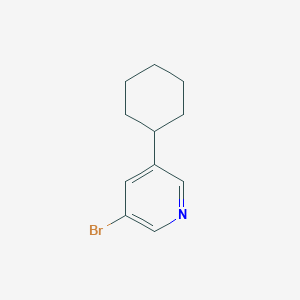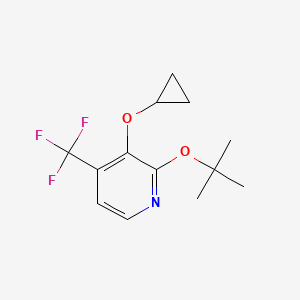
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . It is a derivative of nicotinic acid, which is known for its various applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is typically produced for research and development purposes, and the processes likely involve standard organic synthesis techniques used in the pharmaceutical industry.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
2-Methyl-3-carbamoyl-4-pyridinecarboxylic Acid: A similar compound with a different substitution pattern on the pyridine ring.
Cyclopropylcarboxylic Acid Derivatives: Compounds with similar cyclopropyl groups attached to different functional groups.
Uniqueness
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(methylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)9-8(11(15)16)7(4-5-13-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
HMIAGJNUILAISI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



